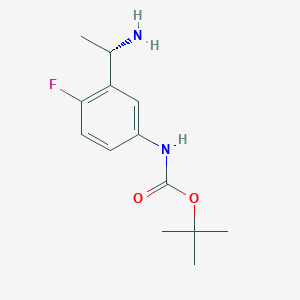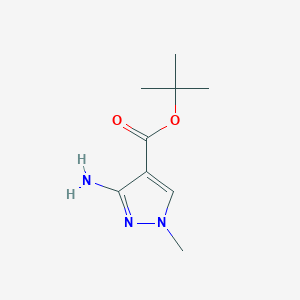
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is an organic compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal with ammonia or primary amines.
Fusion of Rings: The pyrrolidine and imidazole rings are fused together through a series of condensation reactions, often involving catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous reactors to enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride exerts its effects involves:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Shares the pyrrolidine ring but differs in the second ring structure.
4,5-Dihydro-1H-imidazole: Lacks the pyrrolidine ring, affecting its biological activity.
Uniqueness
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is unique due to its fused ring system, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
属性
分子式 |
C7H15Cl2N3 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h6,8H,1-5H2,(H,9,10);2*1H |
InChI 键 |
GETIGOAOTDNQFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NCCN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)


